molecular formula C5H3Br2NO B11717726 4,5-Dibromopyridin-2-ol

4,5-Dibromopyridin-2-ol

Cat. No.: B11717726
M. Wt: 252.89 g/mol
InChI Key: ZPOCHJIWJGEYGU-UHFFFAOYSA-N
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Description

4,5-Dibromopyridin-2-ol is a brominated pyridine derivative with the molecular formula C5H3Br2NO and a molecular weight of 252.89142 g/mol . This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyridine ring and a hydroxyl group at the 2 position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromopyridin-2-ol typically involves the bromination of pyridin-2-ol. One common method is the reaction of pyridin-2-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromopyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridines, while oxidation with potassium permanganate can produce pyridine carboxylic acids .

Scientific Research Applications

4,5-Dibromopyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromopyridin-2-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromopyridine: Similar in structure but with bromine atoms at the 2 and 4 positions.

    2,5-Dibromopyridine: Bromine atoms at the 2 and 5 positions.

    3,5-Dibromopyridine: Bromine atoms at the 3 and 5 positions.

Uniqueness

4,5-Dibromopyridin-2-ol is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H3Br2NO

Molecular Weight

252.89 g/mol

IUPAC Name

4,5-dibromo-1H-pyridin-2-one

InChI

InChI=1S/C5H3Br2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)

InChI Key

ZPOCHJIWJGEYGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Br)Br

Origin of Product

United States

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